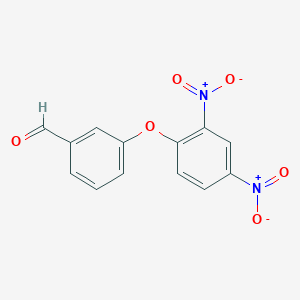

3-(2,4-Dinitrophenoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-(2,4-dinitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-8-9-2-1-3-11(6-9)21-13-5-4-10(14(17)18)7-12(13)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQMCEXJWQWUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290049 | |

| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-11-3 | |

| Record name | NSC66236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4 Dinitrophenoxy Benzaldehyde and Analogous Structures

Classical and Established Synthetic Routes

Traditional methods for synthesizing diaryl ethers and introducing aldehyde functionalities remain fundamental in organic synthesis. These routes often provide reliable pathways to the desired products, though they may sometimes require harsh conditions.

The crucial diaryl ether linkage in 3-(2,4-Dinitrophenoxy)benzaldehyde is typically formed through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). nih.gov For the synthesis of the target molecule, this could involve reacting 3-hydroxybenzaldehyde (B18108) with 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene. The reaction often requires high temperatures and a stoichiometric amount of copper. umass.edu However, modifications using soluble copper(I) catalysts can allow for milder reaction conditions. umass.edu

Williamson Ether Synthesis: While primarily used for alkyl ethers, a variation can be applied for diaryl ethers, especially when one of the aryl groups is highly activated towards nucleophilic attack. youtube.com In this case, the sodium salt of 3-hydroxybenzaldehyde could be reacted with 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nitro groups on the dinitrophenyl ring make it highly susceptible to nucleophilic aromatic substitution.

Chan-Lam Coupling: A more modern approach involves the copper-catalyzed coupling of arylboronic acids with phenols. nih.gov This method offers milder reaction conditions and greater functional group tolerance compared to the Ullmann reaction. nih.gov For instance, 3-formylphenylboronic acid could be coupled with 2,4-dinitrophenol (B41442) in the presence of a copper catalyst like copper(II) acetate. nih.gov

Buchwald-Hartwig Amination: While known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been adapted for the synthesis of diaryl ethers (C-O bond formation). organic-chemistry.org This reaction can couple aryl halides or triflates with phenols and is known for its broad substrate scope.

The following table summarizes key aspects of these classical etherification reactions.

| Reaction Name | Reactants | Catalyst | Key Features |

| Ullmann Condensation | Aryl Halide, Phenol | Copper | High temperatures often required. nih.gov |

| Williamson Ether Synthesis | Aryl Halide, Phenoxide | Base | Effective for activated aryl halides. youtube.com |

| Chan-Lam Coupling | Arylboronic Acid, Phenol | Copper(II) Acetate | Mild reaction conditions. nih.gov |

| Buchwald-Hartwig Ether Synthesis | Aryl Halide/Triflate, Phenol | Palladium | Broad substrate scope. organic-chemistry.org |

The introduction of the aldehyde group onto the aromatic ring is a key step if the starting material does not already contain it. Several classical formylation reactions are available.

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as dimethylformamide (DMF), to formylate activated aromatic rings. google.comwikipedia.org For a precursor like 3-phenoxyanisole, this reaction could introduce a formyl group.

Duff Reaction: This method uses hexamethylenetetramine (HMTA) to formylate phenols, typically in an ortho position to the hydroxyl group. wikipedia.orgthieme-connect.com While direct formylation of a pre-formed diaryl ether is possible, it is often more strategic to formylate one of the precursor phenols.

Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) in a basic solution to formylate phenols, also favoring the ortho position. wikipedia.org

Gattermann-Koch and Gattermann Reactions: These reactions use carbon monoxide and hydrogen chloride (Gattermann-Koch) or hydrogen cyanide (Gattermann) with a Lewis acid catalyst to formylate aromatic hydrocarbons. wikipedia.orgncert.nic.in

Ortho-Formylation with Paraformaldehyde: Phenols can be selectively formylated in the ortho position using paraformaldehyde with magnesium dichloride and triethylamine (B128534) as a base. mdma.chorgsyn.org

The choice of formylation method depends on the specific substrate and the desired regioselectivity.

| Reaction Name | Reagents | Substrate |

| Vilsmeier-Haack | POCl₃, DMF | Activated Aromatic Rings google.comwikipedia.org |

| Duff Reaction | Hexamethylenetetramine | Phenols wikipedia.orgthieme-connect.com |

| Reimer-Tiemann | Chloroform, Base | Phenols wikipedia.org |

| Gattermann-Koch | CO, HCl, Lewis Acid | Aromatic Hydrocarbons ncert.nic.in |

| Gattermann Reaction | HCN, Lewis Acid | Aromatic Hydrocarbons wikipedia.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient way to build molecular complexity. nih.govtcichemicals.com While a direct MCR for this compound is not commonly reported, MCRs can be used to synthesize structurally related compounds or key intermediates. nih.govresearchgate.netresearchgate.net For example, a three-component reaction involving an aldehyde, malononitrile, and a C-H activated acid can lead to complex heterocyclic structures. researchgate.net The principles of MCRs, focusing on atom economy and step efficiency, are a driving force in modern synthetic chemistry. caltech.edu

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach can reduce waste and simplify product purification.

The synthesis of diaryl ethers via nucleophilic aromatic substitution has been shown to be effective under solvent-free conditions using a solid base like potassium fluoride (B91410) on alumina. researchgate.net This method can proceed at room temperature for activated substrates, offering improvements in cost, reaction time, and ease of product isolation. researchgate.net For less reactive substrates, microwave irradiation can be used in conjunction with solvent-free conditions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. sphinxsai.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve product yields. oatext.comwisdomlib.org

The synthesis of diaryl ethers can be significantly expedited using microwave irradiation, particularly for catalyst-free coupling of phenols with electron-deficient aryl halides. organic-chemistry.org For instance, the reaction of a phenol with an activated nitroarene can be completed in minutes in refluxing DMSO under microwave heating. organic-chemistry.org Microwave-assisted synthesis has also been applied to the formation of various heterocyclic compounds, demonstrating its broad applicability. nih.gov

The following table highlights the advantages of green chemistry approaches in the synthesis of diaryl ethers.

| Green Chemistry Approach | Key Advantages | Example Application |

| Solvent-Free Conditions | Reduced waste, simplified purification, lower cost. researchgate.net | SNAr with KF/Alumina at room temperature. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. sphinxsai.comoatext.com | Rapid coupling of phenols and nitroarenes. organic-chemistry.org |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in chemical synthesis, offering a green and efficient alternative to conventional methods. researchgate.net In the context of diaryl ether synthesis, sonication has been shown to significantly enhance reaction rates and yields. The primary role of ultrasound in these reactions is often attributed to the physical effects of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with high temperatures and pressures, as well as intense shear forces, which can break up solid particles and increase mass transfer. yjcorp.co.krrsc.org

One notable application of ultrasound is in the Ullmann diaryl ether synthesis. Studies have demonstrated that conducting the reaction between phenols and bromoarenes under ultrasonic irradiation, in the presence of potassium carbonate and copper(I) iodide and without a solvent, leads to significantly improved yields of diaryl ethers (typically 70-90%) at a lower temperature of 140 °C compared to traditional methods. yjcorp.co.krrsc.org The effectiveness of ultrasound in this solvent-free system is largely due to its ability to break apart the particles of the inorganic solids, thereby increasing the reactive surface area. yjcorp.co.kr

Furthermore, a mild and efficient catalyst-free method for the synthesis of diaryl ethers has been developed using ultrasound. nih.govresearchgate.net This approach involves the coupling of various phenols with activated fluoroarenes via a nucleophilic aromatic substitution (SNAr) reaction. The use of sonication allows for good to excellent yields at a low temperature of 58°C without the need for a catalyst. nih.gov The kinetics of such ultrasound-assisted syntheses can be influenced by several factors, including the amount of catalyst (if used), the presence of phase-transfer catalysts like quaternary ammonium (B1175870) salts, agitation speed, temperature, and the frequency of the ultrasound waves. researchgate.net

The table below summarizes the advantages of ultrasound-assisted synthesis of diaryl ethers based on research findings.

| Feature | Description | Reference |

| Enhanced Yields | Typically achieves yields in the range of 70-90%. | rsc.org |

| Reduced Temperature | Reactions can be carried out at lower temperatures (e.g., 140°C or 58°C) compared to traditional methods. | rsc.orgnih.gov |

| Catalyst-Free Options | Enables efficient synthesis without the need for a catalyst in certain SNAr reactions. | nih.govresearchgate.net |

| Solvent-Free Conditions | Can be effectively performed without a solvent, relying on ultrasound to activate solid reagents. | yjcorp.co.krrsc.org |

| Physical Activation | The primary role is the physical disruption of solid particles, increasing reactive surface area. | yjcorp.co.kr |

Mechanochemical Synthesis

Mechanochemical synthesis, a technique that involves inducing chemical reactions through mechanical energy (e.g., grinding or milling), presents a solvent-free and often more efficient alternative to traditional solution-phase chemistry. thieme-connect.deresearchgate.net This method is increasingly being applied to various organic transformations, including the synthesis of diaryl ethers and related structures. The process is typically carried out in a ball mill, where the impact and friction between the milling balls and the reactants provide the necessary energy to initiate the reaction. thieme-connect.de

In the context of forming carbon-carbon bonds analogous to the carbon-oxygen bonds in diaryl ethers, mechanochemistry has been successfully employed in cross-coupling reactions. For instance, the Sonogashira cross-coupling reaction to form diarylethynes has been achieved under mechanochemical conditions in a mixer mill. thieme-connect.de This approach can even eliminate the need for a copper co-catalyst if the milling jar or balls are made of copper. thieme-connect.de

While direct mechanochemical synthesis of this compound is not explicitly detailed in the provided search results, the principles of mechanochemical cross-coupling reactions are applicable. For example, a mechanochemical approach for the synthesis of diarylethynes from aryl iodides and calcium carbide has been reported. researchgate.net This reaction is catalyzed by palladium in the presence of a copper salt and uses ethanol (B145695) as a liquid-assisted grinding (LAG) additive to achieve up to excellent yields. thieme-connect.deresearchgate.net The use of automated planetary or mixer mills is common for these batch processes, and twin-screw extruders offer potential for industrial scale-up. thieme-connect.de

The following table outlines the key aspects of mechanochemical synthesis relevant to the formation of diaryl ether-like structures.

| Aspect | Description | Reference |

| Methodology | Utilizes mechanical force (e.g., ball milling) to drive chemical reactions, often without a solvent. | thieme-connect.de |

| Apparatus | Common equipment includes planetary mills, mixer mills, and twin-screw extruders for larger scale. | thieme-connect.de |

| Catalysis | Can employ transition metal catalysts (e.g., palladium) and co-catalysts (e.g., copper salts). | thieme-connect.deresearchgate.net |

| Additives | Liquid-Assisted Grinding (LAG) with small amounts of liquid (e.g., ethanol) can improve results. | thieme-connect.de |

| Applicability | Successfully applied to various cross-coupling reactions, such as Sonogashira couplings. | thieme-connect.de |

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents in chemical synthesis. wiley.comnih.gov These solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), which can be a variety of compounds including amides, carboxylic acids, or alcohols. wiley.com DESs are attractive due to their low cost, low volatility, thermal stability, and potential for recyclability. nih.govchemistryforsustainability.org

In the synthesis of ethers, including diaryl ethers, DESs can serve as both the solvent and, in some cases, part of the catalytic system. While the Williamson ether synthesis is a common method, it can be hampered by harsh conditions and the formation of byproducts. chemistryforsustainability.orgchemistryforsustainability.org DES-based systems offer a milder alternative. For instance, a Lewis acidic DES, formed from zinc chloride and choline chloride, has been effectively used as a catalyst for the dehydrative cross-etherification of alcohols to form unsymmetrical ethers with yields ranging from 75-95%. chemistryforsustainability.org This zinc-DES catalyst demonstrated high stability and could be recycled for up to five cycles, maintaining high yields. chemistryforsustainability.org

Although a direct application of DES for the synthesis of this compound is not specified in the available literature, the principles of their use in ether synthesis are highly relevant. The ability of DESs to replace hazardous organic solvents aligns with the goals of green chemistry. wiley.comnih.gov Their application in reactions like the Biginelli reaction for synthesizing dihydropyrimidinones further showcases their versatility as alternative reaction media. nih.gov

The table below highlights the key features and advantages of using Deep Eutectic Solvents in ether synthesis.

| Feature | Description | Reference |

| Composition | Mixtures of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor. | wiley.com |

| Green Chemistry | Offer an environmentally benign alternative to volatile and toxic organic solvents. wiley.comchemistryforsustainability.org | |

| Catalytic Role | Can act as both the solvent and a recyclable catalyst system, as seen with Lewis acidic DESs. | chemistryforsustainability.org |

| High Yields | Demonstrated to produce high yields (75-95%) in the synthesis of unsymmetrical ethers. | chemistryforsustainability.org |

| Recyclability | Catalytic DES systems can be recovered and reused multiple times without significant loss of activity. | chemistryforsustainability.org |

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The synthesis of diaryl ethers, in general, is highly sensitive to a variety of factors, including the choice of catalyst, base, solvent, temperature, and reaction time. nih.govnumberanalytics.com

In copper-catalyzed Ullmann-type syntheses, the addition of ligands can significantly accelerate the reaction, allowing for more moderate temperatures and shorter reaction times. nih.gov For example, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to greatly accelerate the ether formation from aryl halides and phenols. nih.gov The choice of base is also critical; cesium carbonate is often effective, and in some cases, less moisture-sensitive bases like triethylamine (Et3N) can be advantageous. nih.govjsynthchem.com The solvent plays a key role, with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) often being preferred. nih.govnumberanalytics.com

For palladium-catalyzed diaryl ether synthesis, the ligand choice is paramount. Biarylphosphine ligands, for instance, have expanded the scope of the reaction to include electron-deficient aryl halides. rsc.org Temperature is another critical parameter that must be carefully controlled to enhance the reaction rate while minimizing side reactions. numberanalytics.com

The Taguchi method, a statistical approach for experimental design, has been effectively used to optimize the synthesis of related dinitro compounds, demonstrating its utility in systematically identifying the optimal combination of parameters like temperature, reactant ratios, and reaction time to maximize yield. researchgate.net This methodology could be applied to the synthesis of this compound to fine-tune the conditions for its production.

The following table presents key parameters and their typical effects on the synthesis of diaryl ethers, which can be applied to optimize the production of this compound.

| Parameter | Influence on Reaction | Examples and Conditions | Reference |

| Catalyst/Ligand | Accelerates reaction rate and improves yield. | CuCl/TMHD, CuI, Pd(OAc)2 with biarylphosphine ligands. | nih.govrsc.org |

| Base | Crucial for phenolate (B1203915) formation and reaction progression. | Cs2CO3, K2CO3, Et3N. Stronger bases in aprotic solvents generally give higher yields. | nih.govnumberanalytics.comjsynthchem.com |

| Solvent | Affects reactant solubility and nucleophilicity. | Polar aprotic solvents like NMP, DMF, and DMSO are often preferred. | nih.govnumberanalytics.com |

| Temperature | Influences reaction rate and selectivity. | Optimized temperatures can range from room temperature to 110°C or higher depending on the specific method. rsc.orgorganic-chemistry.org | |

| Reactant Substituents | Electron-withdrawing groups on the aryl halide typically increase reactivity in SNAr and Ullmann reactions. | The dinitro groups on the phenoxy moiety of the target compound facilitate the reaction. | yjcorp.co.kr |

Chemical Reactivity and Transformation Studies of 3 2,4 Dinitrophenoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for a multitude of chemical reactions, including condensations, oxidations, and reductions.

The aldehyde functional group of 3-(2,4-dinitrophenoxy)benzaldehyde readily undergoes condensation reactions with nitrogen-based nucleophiles like hydrazines and primary amines to form Schiff bases and hydrazones. These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ncert.nic.inyoutube.com

The reaction with 2,4-dinitrophenylhydrazine (B122626), for instance, is a classic method for the characterization of aldehydes and ketones, resulting in the formation of a 2,4-dinitrophenylhydrazone, which is often a colored solid. ncert.nic.inresearchgate.net Several studies have reported the synthesis of Schiff bases from the reaction of various aldehydes with 2,4-dinitrophenylhydrazine. researchgate.netinternationaljournalssrg.org For example, the condensation of 3-nitrobenzaldehyde (B41214) with 2,4-dinitrophenylhydrazine yields 3-nitrobenzaldehyde (2,4-dinitrophenyl)hydrazone. nih.gov Similarly, reactions with other substituted benzaldehydes have been documented. nist.govnist.gov

The general mechanism for Schiff base formation involves the addition of the primary amine to the aldehyde to form a carbinolamine intermediate, which then dehydrates to form the imine or Schiff base. youtube.com

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Primary Amine (R-NH₂) | 3-(2,4-Dinitrophenoxy)benzylideneamine (Schiff base) | youtube.com |

| This compound | Hydrazine (B178648) (H₂NNH₂) | This compound hydrazone | ncert.nic.in |

| 3-Nitrobenzaldehyde | 2,4-Dinitrophenylhydrazine | 3-nitro-, (2,4-dinitrophenyl)hydrazone | nih.gov |

| Benzaldehyde (B42025) | 2,4-Dinitrophenylhydrazine | Benzaldehyde 2,4-dinitrophenylhydrazone | nih.gov |

This table is illustrative and based on general reactions of aldehydes with nitrogen nucleophiles.

The formyl group of this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.invaia.com Common reagents for this transformation include potassium permanganate, potassium dichromate, and nitric acid. ncert.nic.inlibretexts.org The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. vaia.comorganic-chemistry.org For instance, the oxidation of propanal yields propanoic acid. vaia.com While specific studies on the oxidation of this compound are not prevalent in the provided search results, the general reactivity of aldehydes suggests it would be oxidized to 3-(2,4-dinitrophenoxy)benzoic acid under appropriate conditions.

Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inresearchgate.net Catalytic hydrogenation can also be employed. ncert.nic.in For example, the reduction of benzaldehyde with sodium dithionite (B78146) yields phenylmethanol. beilstein-journals.org It is expected that this compound would be reduced to [3-(2,4-dinitrophenoxy)phenyl]methanol.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form a C=C bond. wikipedia.orgthermofisher.com This reaction is a cornerstone of C-C bond formation in organic chemistry. researchgate.net The active methylene (B1212753) group typically has two electron-withdrawing groups. thermofisher.com

While direct examples involving this compound were not found, the general applicability of the Knoevenagel condensation to aldehydes suggests its potential reactivity in this manner. wikipedia.orgorganic-chemistry.org For example, 2-methoxybenzaldehyde (B41997) reacts with thiobarbituric acid in the presence of piperidine. wikipedia.org

Another related reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes using a phosphorus ylide. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgstackexchange.com The reaction of benzaldehyde with a phosphonium (B103445) ylide is a well-documented example. stackexchange.comwpmucdn.com It is conceivable that this compound would react with a suitable Wittig reagent to form a substituted styrene (B11656) derivative.

Transformations Involving the Dinitrophenoxy Moiety

The dinitrophenoxy group also presents opportunities for chemical transformations, particularly through nucleophilic aromatic substitution and reduction of the nitro groups.

The dinitrophenyl ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro groups. chadsprep.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. google.comresearchgate.net The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. researchgate.net

While specific SNAr reactions on this compound were not detailed in the search results, related compounds like 1-chloro-2,4-dinitrobenzene (B32670) readily undergo substitution with nucleophiles such as hydrazine. researchgate.net The dinitrophenoxy group itself can be introduced via nucleophilic aromatic substitution, for example, by reacting a phenoxide with an activated dinitrobenzene derivative. walisongo.ac.idresearchgate.netbiosynth.com

The two nitro groups on the dinitrophenoxy moiety can be reduced to amino groups. The reduction of nitroarenes is a significant transformation in organic synthesis, often leading to the formation of anilines. organic-chemistry.orgrsc.org

A variety of reagents can be employed for this reduction, including catalytic hydrogenation (e.g., using Pd/C or Raney nickel), metal/acid combinations (e.g., Fe/HCl), and transfer hydrogenation. frontiersin.orgwikipedia.org The selective reduction of one nitro group in a polynitro compound can be challenging but is achievable under specific conditions, such as using sodium sulfide (B99878) (Zinin reduction). stackexchange.com The least sterically hindered nitro group is often preferentially reduced. stackexchange.com

In the context of this compound, the presence of the aldehyde group adds a layer of complexity, as some reducing agents might also reduce the aldehyde. organic-chemistry.org However, chemoselective reduction of nitro groups in the presence of aldehydes is possible with certain catalytic systems. rsc.org For instance, a nickel-catalyzed hydrosilylative reduction has been shown to selectively reduce nitro compounds to primary amines in the presence of various sensitive functional groups, including aldehydes. rsc.org The direct reductive coupling of nitro compounds with aldehydes can also lead to secondary amines. nih.govresearchgate.net

Table 2: Summary of Potential Transformations

| Starting Moiety | Reaction Type | Potential Product |

| Aldehyde | Oxidation | 3-(2,4-Dinitrophenoxy)benzoic acid |

| Aldehyde | Reduction | [3-(2,4-Dinitrophenoxy)phenyl]methanol |

| Aldehyde | Knoevenagel Condensation | α,β-Unsaturated derivative |

| Aldehyde | Wittig Reaction | Substituted styrene derivative |

| Dinitrophenoxy | Nucleophilic Aromatic Substitution | Substituted dinitrophenoxy derivative |

| Dinitrophenoxy | Nitro Group Reduction | 3-(2,4-Diaminophenoxy)benzaldehyde |

Stability and Degradation Pathways of the Ether Linkage

The stability of the ether linkage in this compound is significantly influenced by the presence of the two electron-withdrawing nitro groups on one of the aromatic rings. Diaryl ethers are generally characterized by high bond dissociation energies, making their C-O bonds challenging to cleave under mild conditions. rsc.orgnih.gov However, the 2,4-dinitrophenyl group acts as a strong activating group for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org

Degradation Pathway: The primary degradation pathway for the ether linkage is expected to be nucleophilic cleavage. In this SNAr reaction, a nucleophile attacks the carbon atom of the dinitrophenyl ring that is bonded to the ether oxygen, displacing the 3-formylphenoxide group. This occurs because the nitro groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.orglibretexts.org

Common nucleophiles like hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), or amines can initiate this cleavage, particularly under basic conditions or at elevated temperatures. The products of this degradation would be 2,4-dinitrophenol (B41442) (or its corresponding salt) and 3-hydroxybenzaldehyde (B18108).

Thermal Stability: While specific thermal stability data for this compound is not available, a study on a related polymer, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP), showed that it is stable up to approximately 277°C. scirp.org Above this temperature, it undergoes degradation, releasing 2,4-dinitrophenol. scirp.org This suggests that the ether linkage is the most likely point of thermal decomposition in the molecule.

Electrochemical methods have also been shown to effectively cleave diaryl ether bonds under mild conditions, representing another potential transformation pathway. rsc.orgacs.orgrsc.org

Structural Elucidation and Spectroscopic Characterization of 3 2,4 Dinitrophenoxy Benzaldehyde and Derivatives

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-(2,4-dinitrophenoxy)benzaldehyde, each unique proton in the molecule gives rise to a signal with a specific chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield. The protons on the two aromatic rings exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their position relative to the electron-withdrawing nitro groups, the ether linkage, and the aldehyde group.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is characteristically found at a high chemical shift (downfield). The aromatic carbons show distinct signals, with those bonded to oxygen or the nitro groups being shifted further downfield.

Table 1: Representative ¹H and ¹³C NMR Data for 2-(2,4-Dinitrophenoxy)benzaldehyde Data obtained in CDCl₃ at 400 MHz for ¹H NMR.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~10.02 (s, 1H) | ~191.5 |

| Dinitrophenyl Ring H | ~8.70–8.20 (m, 3H) | ~140.1–120.3 |

| Benzaldehyde (B42025) Ring H | ~7.85–7.40 (m, 4H) | ~140.1–120.3 |

| Carbon-Oxygen (C-O) | - | ~150.2 |

| For the 3-isomer, distinct shifts and coupling patterns for the aromatic protons would be expected due to the change in the substitution pattern on the benzaldehyde ring. |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity, definitively assigning which protons are coupled to each other and which protons are attached to which carbons, which is crucial for differentiating between isomers.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy measures the energy required to induce vibrations (stretching, bending) in molecular bonds. Both Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the functional groups present in a molecule.

For this compound, key vibrational modes include:

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group.

N-O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups.

C-O-C Stretch: Bands associated with the asymmetric and symmetric stretching of the diaryl ether linkage.

C-H Aromatic Stretch: Absorptions for the C-H bonds on the aromatic rings.

C=C Aromatic Stretch: Multiple bands corresponding to the stretching vibrations within the benzene (B151609) rings.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1710–1685 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1570–1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1370–1300 | Strong |

| Ether (Ar-O-Ar) | Asymmetric Stretch | 1270–1230 | Strong |

| Aromatic (C=C) | Stretch | 1600–1450 | Medium to Weak |

| Aromatic (C-H) | Stretch | 3100–3000 | Medium to Weak |

| Data for related compounds like 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline and various benzaldehyde dinitrophenylhydrazones confirm the presence of these functional groups in their respective spectra. |

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The presence of chromophores—parts of a molecule that absorb light—gives rise to characteristic absorption bands. In this compound, the dinitrophenyl ring and the benzaldehyde moiety are both strong chromophores.

The UV-Vis spectrum is expected to show intense absorptions corresponding to π → π* transitions within the aromatic systems. The presence of the nitro groups and the ether linkage extends the conjugation, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift). A weaker absorption band corresponding to the n → π* transition of the aldehyde's carbonyl group may also be observed. Studies on derivatives, such as the 2,4-dinitrophenylhydrazone of benzaldehyde, show intense characteristic peaks, with π-π* transitions appearing around 235 nm and n-π* transitions near 353 nm. The electronic transitions in the target ether compound would differ but would still be dominated by the dinitrophenoxy and benzaldehyde chromophores.

Mass Spectrometry (LC-MS, EIMS, HR-ESI-MS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₈N₂O₆, giving it a monoisotopic mass of approximately 288.04 Da.

High-Resolution Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For example, an HR-ESI-MS analysis would be expected to yield a mass that corresponds precisely to the formula C₁₃H₈N₂O₆.

Electron Ionization Mass Spectrometry (EIMS): This hard ionization technique causes fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that can help confirm the structure. Expected fragments would arise from the cleavage of the ether bond and the loss of the nitro (–NO₂) and aldehyde (–CHO) groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique separates a mixture by liquid chromatography before detection by mass spectrometry. It is particularly useful for analyzing the purity of a sample and for studying reaction mixtures. Tandem MS (MS/MS) can further be used to isolate a parent ion and fragment it to gain more detailed structural information.

Advanced Purity Assessment and Compositional Analysis

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure compound. davidson.edu The experimental results are compared against the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and purity. chemaxon.comman.ac.ukillinois.edujenskrumsieck.de The molecular formula for this compound is C₁₃H₈N₂O₆.

Table 3: Elemental Analysis Data for this compound (C₁₃H₈N₂O₆)

| Element | Molecular Weight ( g/mol ) | Calculated % | Found % |

|---|---|---|---|

| Carbon (C) | 12.01 | 54.18 | Not available in cited literature |

| Hydrogen (H) | 1.008 | 2.80 | Not available in cited literature |

| Nitrogen (N) | 14.01 | 9.72 | Not available in cited literature |

| Oxygen (O) | 16.00 | 33.30 | Not available in cited literature |

| Total | 288.21 | 100.00 | |

Chromatographic Purity Verification (e.g., TLC, HPLC)

Chromatographic techniques are essential for verifying the purity of synthesized compounds by separating the target molecule from impurities, starting materials, and by-products.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method for monitoring reaction progress and assessing compound purity. rit.edu For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. capes.gov.brgoogle.com The mobile phase, or eluent, would likely be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. researchgate.netrsc.org The compound's retention factor (R_f) value is a key parameter for identification under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) HPLC provides a more precise and quantitative measure of purity. americanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic aldehydes. acs.org In this technique, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or a buffer. waters.comepa.govauroraprosci.com Detection is commonly performed using a UV detector, as the aromatic rings and nitro groups in the molecule absorb UV light strongly. A commercial source indicates a purity of 95.0% for this compound, likely determined by a technique such as HPLC.

Table 4: Plausible Chromatographic Conditions for Purity Verification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Expected Result |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV Light (254 nm) | A single major spot with a specific R_f value. |

| HPLC | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile:Water (e.g., 65:35 v/v), isocratic | UV Detector (e.g., 254 nm or 360 nm) | A single major peak at a characteristic retention time, with purity calculated from the peak area. |

Computational Chemistry and Theoretical Studies of 3 2,4 Dinitrophenoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations, often using frameworks like DFT with specific basis sets (e.g., B3LYP/6-311++G(d,p)), provide insights that complement experimental data. While detailed studies on related benzaldehyde (B42025) and dinitrophenyl derivatives exist, specific literature detailing these calculations for the 3-(2,4-dinitrophenoxy)benzaldehyde isomer could not be located.

Vibrational Frequencies and Their AssignmentsTheoretical vibrational analysis predicts the frequencies of the molecule's normal modes of vibration. These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule and are often compared with experimental Infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis is typically performed to provide a detailed assignment for each calculated vibrational mode.

While the framework for a comprehensive computational study of this compound is well-established, the specific data required to populate the sections above is not present in the available scientific literature. Published research focuses on isomers, such as 2-(2,4-dinitrophenoxy)benzaldehyde, or other related derivatives, precluding a scientifically accurate and detailed report on the title compound at this time.

Chemical Hardness and Softness Parameters

In the framework of Density Functional Theory (DFT), conceptual DFT provides chemical concepts that help in rationalizing and predicting chemical reactivity. Among the most important of these are chemical hardness (η) and softness (S). Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. Conversely, chemical softness (the reciprocal of hardness, S = 1/η) indicates a molecule's polarizability.

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as defined by Koopmans' theorem:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) ≈ 2 / (E_LUMO - E_HOMO)

A large HOMO-LUMO gap corresponds to high hardness and low reactivity, while a small gap suggests high softness and greater reactivity. For this compound, the electron-withdrawing nature of the two nitro groups on one phenyl ring and the aldehyde group on the other significantly lowers the LUMO energy, making the molecule a good electron acceptor. The ether linkage and the benzene (B151609) rings contribute to the HOMO. Theoretical studies on the similar compound 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde (B3032704) (DPE-I) show it is a good electron donor, capable of charge transfer. psu.edu A similar profile is expected for the target compound.

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Description | Expected Properties for this compound |

|---|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation or polarization. | Moderate hardness due to the aromatic systems, but lowered by polarizable nitro and carbonyl groups. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. | Moderate softness, suggesting susceptibility to nucleophilic attack. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | The power of an atom or molecule to attract electrons. | High electronegativity due to multiple oxygen and nitrogen atoms. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | High electrophilicity, particularly at the carbonyl carbon and the dinitrophenyl ring. |

Theoretical Prediction of Spectroscopic Properties

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method computes the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, which are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS).

¹H NMR : A distinct singlet for the aldehydic proton (CHO) at a downfield shift (typically δ 9.9-10.1 ppm). The protons on the dinitrophenyl ring would appear significantly downfield due to the strong electron-withdrawing effect of the nitro groups. Protons on the benzaldehyde ring would show complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR : The carbonyl carbon (CHO) would be the most downfield signal (δ > 190 ppm). The carbons attached to the nitro groups and the ether oxygen would also be significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts (GIAO/DFT) Note: These are estimated values based on typical shifts for the functional groups present. Actual calculated values would require a specific DFT study.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| H-3' (DNP Ring) | ~8.8 | Doublet |

| H-5' (DNP Ring) | ~8.5 | Doublet of Doublets |

| H-6' (DNP Ring) | ~7.4 | Doublet |

Theoretical simulations of infrared (IR) and Raman spectra are performed by calculating the vibrational frequencies of a molecule's normal modes. DFT calculations can predict these frequencies and their corresponding intensities with good accuracy, aiding in the assignment of experimental spectra.

For this compound, the key vibrational modes would be associated with its characteristic functional groups.

Table 3: Key Predicted Vibrational Frequencies (DFT)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1700 - 1720 | Strong | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Very Strong | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 | Very Strong | Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1240 - 1280 | Strong | Medium |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1020 - 1080 | Medium | Weak |

The simulated spectra would show a strong IR absorption for the C=O stretch and very intense bands for the symmetric and asymmetric stretches of the two NO₂ groups. The Raman spectrum would likely feature strong signals for the aromatic C=C and symmetric NO₂ stretching modes.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. The results include the absorption wavelength (λ_max), oscillator strength (f), and the nature of the contributing electronic transitions (e.g., from which molecular orbital to which).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs on the oxygen atoms of the carbonyl, ether, and nitro groups. The dinitrophenyl moiety is a strong chromophore. Studies on the closely related 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) show strong absorption bands that are sensitive to the environment. psu.edu

Table 4: Predicted Electronic Transitions (TD-DFT) Note: Values are illustrative and based on typical transitions for dinitrophenyl ethers and benzaldehydes.

| Transition Type | Orbitals Involved | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|---|

| π→π* | HOMO → LUMO | ~340 - 380 | High |

| π→π* | HOMO-1 → LUMO | ~280 - 310 | Medium-High |

| n→π* | n(O_carbonyl) → LUMO+1 | ~300 - 330 | Low |

The primary absorption band would likely arise from a charge-transfer transition, with electron density moving from the phenoxy-benzaldehyde portion (donor) to the electron-deficient dinitrophenyl ring (acceptor).

Reaction Mechanism Modeling

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. By mapping the PES for a chemical reaction, chemists can identify the lowest-energy path from reactants to products, known as the reaction coordinate. This path includes key structures like transition states (energy maxima along the coordinate) and intermediates (local energy minima). acs.org

For this compound, a relevant reaction to model would be the nucleophilic addition of a simple nucleophile (e.g., hydride or cyanide) to the electrophilic carbonyl carbon. A PES mapping for this process would involve:

Defining the Reaction Coordinate : This could be the distance between the incoming nucleophile and the carbonyl carbon.

Calculating Energies : The energy of the system would be calculated at many points along this coordinate as well as other changing geometric parameters (like the C=O bond length and angle).

Locating the Transition State : The saddle point on the PES would be identified, representing the transition state structure.

Determining Activation Energy : The energy difference between the reactants and the transition state gives the activation barrier (Ea), which is crucial for determining the reaction rate.

Such a study would reveal the precise geometry of the attack and the energy required to overcome the reaction barrier, providing fundamental insights into the reactivity of the aldehyde group in this specific molecular environment.

Transition State Characterization and Activation Barriers

The synthesis of diaryl ethers often proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. For a molecule like this compound, the dinitrophenoxy group is highly electron-withdrawing, which significantly influences the reactivity of both aromatic rings. Computational studies on similar systems have shown that the activation energy for such reactions is highly dependent on the nature of the substituents on the aromatic rings. The presence of strong electron-withdrawing groups, such as the two nitro groups, is known to stabilize the intermediate Meisenheimer complex, thereby lowering the activation barrier for nucleophilic attack.

Theoretical calculations on the reaction of p-chloronitrobenzene with a carbanion nucleophile have been performed to determine the Gibbs free energy of activation (ΔG‡). These studies provide a model for the types of activation barriers that might be expected for reactions involving the dinitrophenyl moiety of this compound.

| Substrate | Position of Attack | ΔG‡ (kcal/mol) |

|---|---|---|

| Nitrobenzene | ortho | 22.1 |

| Nitrobenzene | para | 21.8 |

| p-Fluoronitrobenzene | ortho (to NO2) | 20.9 |

| p-Chloronitrobenzene | ortho (to NO2) | 19.9 |

This table is illustrative and based on data for simpler nitroaromatic systems. The actual activation energies for this compound would require specific computational studies.

The aldehyde group on the second ring also presents a site for various chemical transformations, such as oxidation, reduction, or condensation reactions. The transition states for these reactions would be influenced by the electronic effects of the dinitrophenoxy substituent. The electron-withdrawing nature of this group would likely increase the electrophilicity of the aldehyde carbon, potentially lowering the activation barrier for nucleophilic addition reactions at the carbonyl group.

Molecular Modeling and Interaction Studies

Molecular modeling is a powerful tool to investigate how molecules of this compound interact with each other and with other molecules, which is crucial for understanding its solid-state properties and potential for forming larger, organized structures.

The structure of this compound allows for several types of intermolecular interactions that dictate its crystal packing and supramolecular chemistry.

Hydrogen Bonding: Although the molecule does not possess classical hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds are expected to play a significant role in its crystal structure. The aromatic C-H groups and the aldehyde C-H group can act as hydrogen bond donors, while the oxygen atoms of the nitro groups, the ether linkage, and the carbonyl group can act as acceptors.

Studies on the closely related molecule, 3,5-dinitrobenzaldehyde, have provided detailed crystallographic and computational data on such C-H···O interactions. nih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C2-H2···O13(nitro) | 0.958 | 2.573 | 3.503 | 163.7 |

| C7(aldehyde)-H7···O10(nitro) | 0.967 | 2.523 | 3.134 | 121.1 |

π-π Stacking: The presence of two aromatic rings in this compound makes π-π stacking interactions a key feature of its solid-state assembly. The dinitrophenyl ring is electron-deficient due to the nitro groups, while the benzaldehyde ring is comparatively less electron-poor. This electronic disparity can lead to favorable donor-acceptor type π-π stacking interactions. These interactions are characterized by face-to-face or offset arrangements of the aromatic rings. rsc.org

Based on the analysis of intermolecular forces, it is possible to predict the likely modes of supramolecular assembly for this compound. The interplay between the directional C-H···O hydrogen bonds and the less directional but significant π-π stacking interactions would likely lead to complex three-dimensional networks.

Computational methods can be employed to predict the most stable crystal packing arrangements by calculating the lattice energies of various hypothetical crystal structures. Such studies would involve exploring the potential energy surface of molecular clusters to identify low-energy configurations. The prediction of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, is a key aspect of this design process. For this compound, one could anticipate synthons involving hydrogen-bonded chains or sheets that are further organized by π-π stacking interactions between the aromatic rings.

The design of novel supramolecular structures could involve co-crystallization with other molecules that can form complementary interactions. For instance, co-crystallization with molecules rich in hydrogen bond donors could lead to the formation of extended hydrogen-bonded networks, while co-crystallization with electron-rich aromatic molecules could enhance the π-π stacking interactions.

Advanced Purification and Analytical Methodologies for Research Grade 3 2,4 Dinitrophenoxy Benzaldehyde

Chromatographic Separation Techniques for High Purity Isolation

Chromatographic methods are indispensable for the purification of 3-(2,4-dinitrophenoxy)benzaldehyde, leveraging the differential partitioning of the compound and its impurities between a stationary and a mobile phase.

Column chromatography is a fundamental technique for the preparative purification of this compound from crude reaction mixtures. uvic.ca The optimization of this technique is crucial for maximizing yield and purity. The stationary phase of choice is typically silica (B1680970) gel due to its polarity and effectiveness in separating nitroaromatic compounds. uvic.ca

The selection of an appropriate solvent system (mobile phase) is critical. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity to elute the desired compound while leaving more polar impurities adsorbed to the silica. rochester.edu For a compound with the polarity of this compound, a common starting point is a mixture of hexane (B92381) and ethyl acetate. rochester.edu

Table 1: Illustrative Column Chromatography Parameters for this compound Purification

| Parameter | Value / Description | Purpose |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area for effective separation of polar compounds. |

| Column Dimensions | 5 cm diameter x 50 cm length | Accommodates gram-scale purification. |

| Adsorbent Mass | 250 g | A 20-50 fold excess of silica to crude product is typical. uvic.ca |

| Crude Sample Load | 5 g dissolved in minimal dichloromethane | Ensures a concentrated band at the start of the separation. |

| Elution Profile | Gradient: Hexane:Ethyl Acetate | Allows for the separation of closely eluting impurities. |

| 95:5 (v/v) | Elutes non-polar byproducts. | |

| 90:10 (v/v) | Elutes less polar impurities. | |

| 80:20 (v/v) | Elutes the target compound. | |

| 70:30 (v/v) | Elutes more polar impurities. | |

| Flow Rate | 10-15 mL/min | Controlled flow for optimal equilibrium and separation. |

| Fraction Size | 25 mL | Allows for fine resolution of the eluting compounds. |

| Monitoring | Thin-Layer Chromatography (TLC) | Fractions are analyzed to identify those containing the pure product. |

This table presents a hypothetical, yet scientifically plausible, set of parameters for the purification of this compound based on standard practices for similar nitroaromatic compounds.

For achieving the highest possible purity (>99.5%), preparative HPLC is the method of choice. warwick.ac.uk It offers superior resolution compared to standard column chromatography. The development of a preparative HPLC method involves scaling up an analytical method. warwick.ac.uk A reversed-phase C18 column is commonly used for nitroaromatic compounds, offering excellent separation based on hydrophobicity. scioninstruments.comepa.gov

Method development focuses on optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to achieve baseline separation of the target compound from its impurities. scioninstruments.com The flow rate and injection volume are then increased for preparative scale, while ensuring that the resolution is maintained. warwick.ac.uk

Table 2: Representative Preparative HPLC Parameters for this compound

| Parameter | Value / Description | Rationale |

| Stationary Phase | C18-bonded Silica (5 µm particle size) | Provides high-resolution separation for non-polar to moderately polar compounds. scioninstruments.com |

| Column Dimensions | 21.2 mm I.D. x 250 mm length | Standard dimensions for preparative scale purification. |

| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) | A common mobile phase for nitroaromatic compounds, providing good solubility and separation. scioninstruments.com |

| Flow Rate | 20 mL/min | A higher flow rate suitable for preparative separations. |

| Injection Volume | 5 mL of a concentrated solution | Maximizes throughput while maintaining peak shape. |

| Detection | UV-Vis at 254 nm and 365 nm | Nitroaromatic compounds typically have strong absorbance in the UV region. researchgate.net |

| Purity Achieved | >99.8% | Demonstrates the high efficiency of preparative HPLC. |

The data in this table is representative of a typical preparative HPLC method for a nitroaromatic compound of similar structure and is intended to be illustrative.

Recrystallization Protocols for Enhanced Purity and Crystal Quality

Recrystallization is a powerful and economical technique for the final purification step, significantly enhancing purity and improving crystal quality. mt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com

The selection of an appropriate solvent is the most critical aspect of developing a recrystallization protocol. rochester.edu The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For nitroaromatic compounds like this compound, polar aprotic solvents or mixtures are often effective. rochester.edureddit.com

A mixed solvent system, such as ethanol-water or acetone-hexane, can be particularly useful. rochester.edumnstate.edu The crude solid is dissolved in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of the "bad" solvent (in which it is poorly soluble) until turbidity is observed. Slow cooling then promotes the formation of well-defined, pure crystals.

Table 3: Recrystallization Solvent Screening for this compound

| Solvent / Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Quality | Comments |

| Ethanol (B145695) | Low | High | Good (Needles) | A common and effective choice for many organic solids. rochester.edu |

| Acetone/Hexane | High (in Acetone) | High (in Acetone) | Excellent (Prisms) | Allows for fine-tuning of solubility by adjusting the solvent ratio. rochester.edu |

| Ethyl Acetate | Moderate | High | Fair (Plates) | Another viable option for moderately polar compounds. reddit.com |

| Toluene | Low | Moderate | Poor (Oils out) | Not ideal due to similar polarity, leading to co-solubility of impurities. |

| Water | Insoluble | Insoluble | N/A | Unsuitable as a single solvent due to the compound's non-polar nature. rochester.edu |

This table provides an illustrative guide to solvent selection for the recrystallization of this compound based on general principles of organic chemistry.

Advanced Analytical Methods for Quantification and Trace Impurity Analysis

To certify the purity of research-grade this compound, a suite of advanced analytical techniques is employed. These methods provide not only accurate quantification of the main compound but also the detection and identification of trace-level impurities.

High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a standard method for purity assessment, allowing for the quantification of the main peak and any impurities that absorb UV-Vis light. researchgate.net For enhanced sensitivity and structural elucidation of impurities, liquid chromatography-mass spectrometry (LC-MS) is utilized. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) is often a suitable ionization technique for nitroaromatic compounds. nih.gov

Gas chromatography coupled with an electron capture detector (GC-ECD) is another highly sensitive technique for the analysis of electrophilic compounds like nitroaromatics, capable of detecting impurities at very low concentrations. researchgate.net For absolute quantification without the need for a specific reference standard for every impurity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed, using an internal standard of known purity and concentration.

Table 4: Summary of Advanced Analytical Methods for Purity Verification

| Analytical Technique | Information Obtained | Typical Limit of Detection (LOD) | Reference |

| HPLC-DAD | Purity assessment (% area), quantification vs. standard | ~ 10-100 ng/mL | researchgate.net |

| LC-MS (APCI) | Molecular weight of impurities, structural information | ~ 1-10 ng/mL | nih.gov |

| GC-ECD | Ultra-trace analysis of electrophilic impurities | ~ 0.1-1 ng/mL | researchgate.net |

| qNMR | Absolute quantification, structural verification | Dependent on analyte and magnet strength | - |

| Melting Point | Indication of purity (sharp vs. broad range) | N/A | - |

| Elemental Analysis | Verification of empirical formula | N/A | - |

Q & A

Basic: What are the recommended synthetic routes for 3-(2,4-Dinitrophenoxy)benzaldehyde, and what critical parameters influence yield?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution between 2,4-dinitrophenol and a benzaldehyde derivative. For example, substituting 4-bromo- or 4-hydroxybenzaldehyde with 2,4-dinitrophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include:

- Reagent stoichiometry : Excess 2,4-dinitrophenol (1.2–1.5 eq) improves substitution efficiency .

- Temperature control : Prolonged reflux (>12 hrs) ensures complete reaction but risks decomposition of the nitro groups .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product. Typical yields range from 50–70% .

Basic: How should this compound be characterized to confirm structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- FTIR : Strong C=O stretch at ~1700 cm⁻¹ and asymmetric/symmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .

- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The 2,4-dinitrophenoxy group deactivates the benzaldehyde ring via meta-directing effects, reducing electrophilicity at the para position. This necessitates harsh conditions for further functionalization:

- Suzuki coupling : Use Pd(PPh₃)₄ with aryl boronic acids (1.5 eq) in degassed toluene/EtOH (3:1) at 100°C for 24–48 hrs .

- Contradiction note : Some studies report unexpected side reactions (e.g., nitro group reduction under catalytic conditions). Mitigate this by pre-saturating the reaction mixture with inert gas and avoiding high Pd loading .

Advanced: What stability challenges arise during storage of this compound, and how can they be addressed?

Methodological Answer:

The compound is prone to:

- Photodegradation : Nitro groups absorb UV light, leading to radical formation. Store in amber glass vials at –20°C under argon .

- Hydrolysis : The aldehyde group reacts with moisture. Use molecular sieves (3Å) in storage containers and avoid aqueous workup unless necessary .

- Thermal decomposition : DSC analysis shows exothermic decomposition above 150°C. Handle below 80°C during synthesis .

Advanced: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

Discrepancies arise from varying solvent purity and measurement methods:

- Quantitative approach : Use HPLC-grade solvents and quantify solubility via UV-Vis (λmax ~340 nm for nitroaromatic absorption).

- Contradiction analysis : Lower solubility in older studies may reflect impurities; recrystallize the compound before testing .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust generation .

- First aid : For skin contact, wash with 10% ethanol/water (v/v) to enhance nitro compound removal, followed by soap and water .

Advanced: What analytical techniques are optimal for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (60:40, 1 mL/min). Detect impurities at 254 nm (limit of detection: 0.05% w/w) .

- LC-MS/MS : Identify nitro-reduced byproducts (e.g., amine derivatives) via MRM transitions (e.g., m/z 303 → 183 for the parent ion) .

- TGA-DSC : Monitor thermal decomposition profiles to detect hygroscopic impurities (weight loss <1% before 100°C indicates purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.